REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([O:16][CH3:17])=[N:4][CH:5]=[C:6]([N+:13]([O-])=O)[C:7]=1/[CH:8]=[CH:9]/N(C)C.Cl.[OH-].[Na+]>[Fe].CCO>[Br:1][C:2]1[C:3]([O:16][CH3:17])=[N:4][CH:5]=[C:6]2[NH:13][CH:9]=[CH:8][C:7]=12 |f:2.3|
|
Name
|
|
Quantity
|
1.6 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
1.59 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=NC=C(C1/C=C/N(C)C)[N+](=O)[O-])OC
|
Name
|
|
Quantity
|
1.62 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCO
|
Control Type
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UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
were stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the suspension refluxed (100° C.) for 2 hr
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled
|
Type
|
ADDITION
|
Details
|
by pouring
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture was extracted with EtOAc (3×100 mL)
|
Type
|
WASH
|
Details
|
the combined organics washed with brine
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a beige powder
|
Type
|
CUSTOM
|
Details
|
The crude solid was further purified
|
Type
|
WASH
|
Details
|
eluting with EtOAc/Heptane
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C2C(=CN=C1OC)NC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 4.1 mmol | |
AMOUNT: MASS | 0.98 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 77.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |